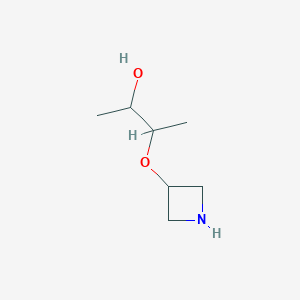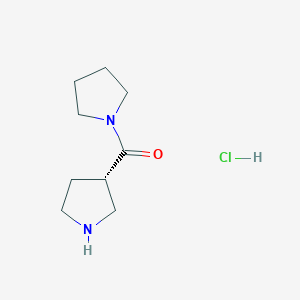
(S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride typically involves the reaction of pyrrolidine with a suitable acylating agent. One common method involves the use of (S)-3-pyrrolidinol as a starting material, which is then reacted with an acyl chloride in the presence of a base to form the desired product . The reaction conditions usually include a solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The starting materials are typically sourced in bulk, and the reactions are optimized for high yield and purity. The final product is usually purified by recrystallization or chromatography to ensure the removal of any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Uniqueness
(S)-Pyrrolidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride is unique due to its specific substitution pattern and stereochemistry. The presence of the (S)-configuration and the methanone group imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules .
Propriétés
Formule moléculaire |
C9H17ClN2O |
|---|---|
Poids moléculaire |
204.70 g/mol |
Nom IUPAC |
pyrrolidin-1-yl-[(3S)-pyrrolidin-3-yl]methanone;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9(8-3-4-10-7-8)11-5-1-2-6-11;/h8,10H,1-7H2;1H/t8-;/m0./s1 |
Clé InChI |
REOSUYHONOZWGO-QRPNPIFTSA-N |
SMILES isomérique |
C1CCN(C1)C(=O)[C@H]2CCNC2.Cl |
SMILES canonique |
C1CCN(C1)C(=O)C2CCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13084655.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ol](/img/structure/B13084657.png)

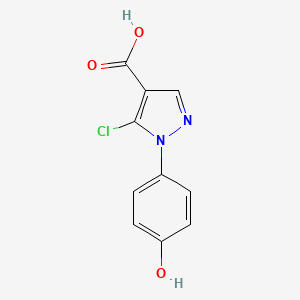
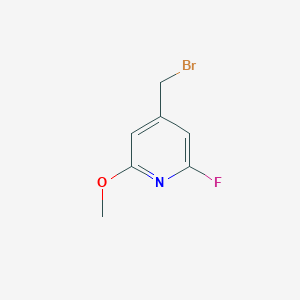
![4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)

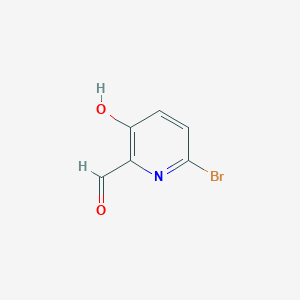
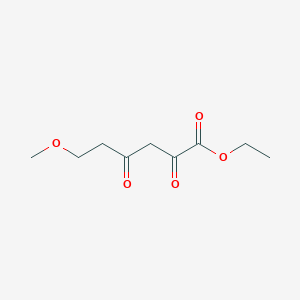
![4-(Thiophen-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084706.png)
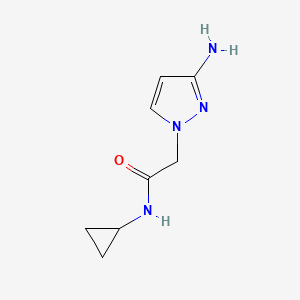
![2-(3',4'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13084725.png)
![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline](/img/structure/B13084728.png)
